molecular formula C10H19NO4 B158652 Ethyl allyl(2,2-dimethoxyethyl)carbamate CAS No. 128740-02-3

Ethyl allyl(2,2-dimethoxyethyl)carbamate

Cat. No.: B158652
CAS No.: 128740-02-3
M. Wt: 217.26 g/mol
InChI Key: SXIOXBYMPVICFV-UHFFFAOYSA-N
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Description

Ethyl allyl(2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C10H19NO4. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate typically involves the reaction of allyl isocyanate with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl allyl(2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Ethyl allyl(2,2-dimethoxyethyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl allyl(2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIOXBYMPVICFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC=C)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-02-3
Record name Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128740-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

20 g of sodium hydride (80% strength in paraffin oil) are initially introduced into 500 ml of toluene and 89 g (0.5 mol) of ethyl N-(2,2-dimethoxyethyl)-carbamate are added dropwise at 80° C. The mixture is stirred at 80° C. for one hour and 73 g (0.6 mol) of allyl bromide are then added dropwise in the course of three hours. The mixture is stirred at 80° C. overnight, the salts are dissolved with water and the organic phase is separated off. The aqueous phase is extracted with toluene, the organic phases are dried over potassium carbonate and concentrated and the residue is distilled.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

500 g (2.82 mol) of ethyl N-(2,2-dimethoxyethyl)carbamate, 625 g of powdered potassium hydroxide and 10 g of triethylbenzylammonium chloride are initially introduced into 2.7 1 of toluene and 345 g (2.85 mol) of allyl bromide are added dropwise at room temperature. The mixture is stirred overnight at room temperature, the salts are filtered off with suction, and the filtrate is washed once with saturated sodium chloride solution, dried over potassium carbonate, concentrated and distilled.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
625 g
Type
reactant
Reaction Step One
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Crushed KOH (1417 g, 25.3 mol) was added in portions to a solution of ethyl N-(2,2-dimeth-oxyethyl)carbamate (Intermediate 43, 1123 g, 6.3 mol) in toluene (5 L). Benzyltriethyl-ammonium chloride (14.0 g, 0.06 mol) and allyl bromide (532 g, 4.4 mol) were then added at r.t. The mixture was then stirred at r.t. overnight. The mixture was then filtered and the reaction mixture was washed with brine (2 L), dried (Na2SO4) and concentrated in vacuo to give the title compound (1218 g, 89%) as a yellow oil; 1H NMR: (CDCl3) 1.23 (3H, s), 3.28 (2H, s), 3.36 (6H, s), 3.92 (2H, d), 4.12 (2H, s), 4.47 (1H, d), 5.08 (2H, d), 5.73 (1H, s).
Name
Quantity
1417 g
Type
reactant
Reaction Step One
Quantity
1123 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
532 g
Type
reactant
Reaction Step Three
Quantity
14 g
Type
catalyst
Reaction Step Three
Yield
89%

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